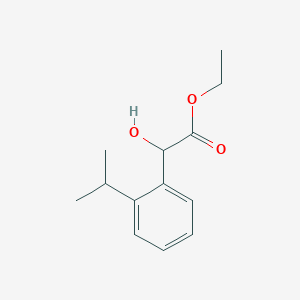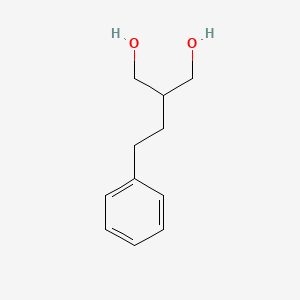
2-(2-Phenylethyl)-1,3-propanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-phenylethyl)propane-1,3-diol is an organic compound that belongs to the class of alcohols It is characterized by the presence of two hydroxyl groups (-OH) attached to a propane chain, with a phenylethyl group attached to the second carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenylethyl)propane-1,3-diol can be achieved through several methods. One common approach involves the reduction of diethyl phenyl substituted malonates using lithium aluminum hydride. This method, however, is costly and hazardous . An alternative method involves the oxidation of phenyl substituted benzaldehyde oximes to phenyl substituted nitromethylbenzenes using peracetic acid, followed by reaction with formaldehyde to form stable 2-phenyl substituted 2-nitro-1,3-propanediols .
Industrial Production Methods
Industrial production of 2-(2-phenylethyl)propane-1,3-diol typically involves more economical and less hazardous procedures. One such method includes the catalytic hydrogenation of benzaldoximes converted by oxidation to methoxy- and benzyloxynitromethylbenzenes .
Chemical Reactions Analysis
Types of Reactions
2-(2-phenylethyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Reduction: Reduction reactions can yield different alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium dichromate (K₂Cr₂O₇) in acidic conditions.
Reducing Agents: Lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogenating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions include various alcohols, acids, and substituted derivatives depending on the reaction conditions and reagents used .
Scientific Research Applications
2-(2-phenylethyl)propane-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a building block for drug synthesis.
Industry: Utilized in the production of polymers and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-(2-phenylethyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with biological molecules, influencing their structure and function. The phenylethyl group can interact with hydrophobic regions of proteins, affecting their activity and stability .
Comparison with Similar Compounds
Similar Compounds
Propane-1,3-diol: Lacks the phenylethyl group, making it less hydrophobic.
2-phenyl-1,3-propanediol: Similar structure but different substitution pattern.
Uniqueness
2-(2-phenylethyl)propane-1,3-diol is unique due to the presence of both hydroxyl groups and a phenylethyl group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields .
Properties
Molecular Formula |
C11H16O2 |
|---|---|
Molecular Weight |
180.24 g/mol |
IUPAC Name |
2-(2-phenylethyl)propane-1,3-diol |
InChI |
InChI=1S/C11H16O2/c12-8-11(9-13)7-6-10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 |
InChI Key |
CNSSIRNAFSJOFW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCC(CO)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Tert-butyl 4-[4-(acetamidomethyl)-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B13873484.png)
![N-[2-[2-(3-oxobut-1-ynyl)phenyl]ethyl]acetamide](/img/structure/B13873491.png)
![7-Bromo-5-methyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carbaldehyde](/img/structure/B13873498.png)
![N-methyl-3-[[4-(3-phenoxyazetidin-1-yl)-1,3,5-triazin-2-yl]amino]benzamide](/img/structure/B13873518.png)
![2-(5-bromopyridin-3-yl)-6,7-dihydrobenzo[d]thiazol-4(5H)-one](/img/structure/B13873521.png)
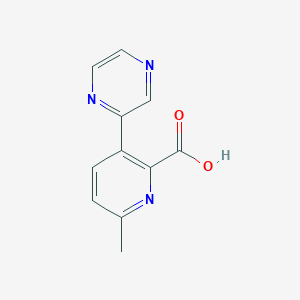

![1-(1H-thieno[3,2-c]pyrazol-5-yl)ethanone](/img/structure/B13873533.png)
![3-Ethoxy-3-[4-[(3-methylsulfonylphenyl)methoxy]phenyl]propanoic acid](/img/structure/B13873535.png)
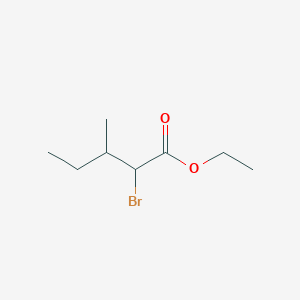
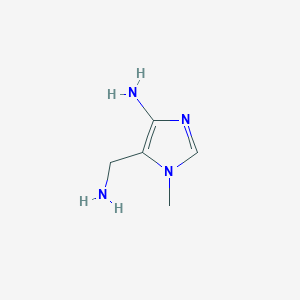
![(4-Vinyl-bicyclo[2.2.2]oct-1-yl)-carbamic acid tert-butyl ester](/img/structure/B13873555.png)

